molecular formula C37H30O16 B12316809 ent-Epicatechin-(4alpha->8)-ent-epicatechin 3'-gallate

ent-Epicatechin-(4alpha->8)-ent-epicatechin 3'-gallate

Cat. No.: B12316809
M. Wt: 730.6 g/mol
InChI Key: VLFKNLZNDSEVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: PROCYANIDINB23’O-GALLATE can be synthesized through the incomplete depolymerization of grape seed polymeric procyanidins using l-cysteine in the presence of citric acid . This method effectively produces bioactive galloylated procyanidin B2-3’-O-gallate.

Industrial Production Methods: Industrial production often involves the extraction of the compound from natural sources such as grape seeds. The process includes extraction, separation, and purification steps to isolate the compound in its pure form .

Comparison with Similar Compounds

  • Procyanidin B2
  • Procyanidin B2-3,3’-di-O-gallate
  • Procyanidin B5-3’-gallate

Comparison: Compared to other similar compounds, PROCYANIDINB23’O-GALLATE exhibits a unique combination of antioxidant and anti-inflammatory properties. Its galloyl group enhances its biological activity, making it more effective in scavenging free radicals and reducing inflammation . Additionally, its ability to penetrate the blood-brain barrier and exert neuroprotective effects sets it apart from other procyanidins .

Properties

IUPAC Name

[2-(3,4-dihydroxyphenyl)-8-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H30O16/c38-16-9-23(44)29-27(10-16)51-35(14-2-4-19(40)22(43)6-14)33(49)31(29)30-24(45)12-20(41)17-11-28(52-37(50)15-7-25(46)32(48)26(47)8-15)34(53-36(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,28,31,33-35,38-49H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFKNLZNDSEVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H30O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

730.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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